Avosentan

Catalog No.
S519871
CAS No.
290815-26-8
M.F
C23H21N5O5S
M. Wt
479.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avosentan

CAS Number

290815-26-8

Product Name

Avosentan

IUPAC Name

N-[6-methoxy-5-(2-methoxyphenoxy)-2-pyridin-4-ylpyrimidin-4-yl]-5-methylpyridine-2-sulfonamide

Molecular Formula

C23H21N5O5S

Molecular Weight

479.5 g/mol

InChI

InChI=1S/C23H21N5O5S/c1-15-8-9-19(25-14-15)34(29,30)28-22-20(33-18-7-5-4-6-17(18)31-2)23(32-3)27-21(26-22)16-10-12-24-13-11-16/h4-14H,1-3H3,(H,26,27,28)

InChI Key

YBWLTKFZAOSWSM-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=NC=C3)OC)OC4=CC=CC=C4OC

Solubility

Soluble in DMSO, not in water

Synonyms

5-methylpyridine-2-sulfonic acid (6-methoxy-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidin-4-yl)amide, avosentan, SPP301

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=NC=C3)OC)OC4=CC=CC=C4OC

Description

The exact mass of the compound Avosentan is 479.1263 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.1

Exact Mass

479.1263

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L94KSX715K

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

290815-26-8

Wikipedia

Avosentan

Dates

Modify: 2023-08-15
1: Baltatu OC, Zaugg CE, Schumacher C, Louie P, Campos LA, Bader M. Avosentan is protective in hypertensive nephropathy at doses not causing fluid retention. Pharmacol Res. 2014 Feb;80:9-13. doi: 10.1016/j.phrs.2013.12.003. Epub 2013 Dec 22. PubMed PMID: 24368192.
2: Baltatu OC, Iliescu R, Zaugg CE, Reckelhoff JF, Louie P, Schumacher C, Campos LA. Antidiuretic effects of the endothelin receptor antagonist avosentan. Front Physiol. 2012 Apr 18;3:103. doi: 10.3389/fphys.2012.00103. eCollection 2012. PubMed PMID: 22529820; PubMed Central PMCID: PMC3328756.
3: Konieczka K, Meyer P, Schoetzau A, Neutzner A, Mozaffarieh M, Flammer J. Effect of avosentan (SPP-301) in porcine ciliary arteries. Curr Eye Res. 2011 Feb;36(2):118-24. doi: 10.3109/02713683.2010.529982. PubMed PMID: 21281066.
4: Mann JF, Green D, Jamerson K, Ruilope LM, Kuranoff SJ, Littke T, Viberti G; ASCEND Study Group. Avosentan for overt diabetic nephropathy. J Am Soc Nephrol. 2010 Mar;21(3):527-35. doi: 10.1681/ASN.2009060593. Epub 2010 Feb 18. PubMed PMID: 20167702; PubMed Central PMCID: PMC2831858.
5: Watson AM, Li J, Schumacher C, de Gasparo M, Feng B, Thomas MC, Allen TJ, Cooper ME, Jandeleit-Dahm KA. The endothelin receptor antagonist avosentan ameliorates nephropathy and atherosclerosis in diabetic apolipoprotein E knockout mice. Diabetologia. 2010 Jan;53(1):192-203. doi: 10.1007/s00125-009-1540-3. Epub 2009 Oct 28. PubMed PMID: 19862499.
6: Dieterle W, Hengelage T. Absolute bioavailability and pharmacokinetics of avosentan in man. Int J Clin Pharmacol Ther. 2009 Sep;47(9):587-94. PubMed PMID: 19761718.
7: Gagliardini E, Corna D, Zoja C, Sangalli F, Carrara F, Rossi M, Conti S, Rottoli D, Longaretti L, Remuzzi A, Remuzzi G, Benigni A. Unlike each drug alone, lisinopril if combined with avosentan promotes regression of renal lesions in experimental diabetes. Am J Physiol Renal Physiol. 2009 Nov;297(5):F1448-56. doi: 10.1152/ajprenal.00340.2009. Epub 2009 Aug 12. PubMed PMID: 19675181.
8: Smolander J, Vogt B, Maillard M, Zweiacker C, Littke T, Hengelage T, Burnier M. Dose-dependent acute and sustained renal effects of the endothelin receptor antagonist avosentan in healthy subjects. Clin Pharmacol Ther. 2009 Jun;85(6):628-34. doi: 10.1038/clpt.2009.15. Epub 2009 Mar 11. PubMed PMID: 19279566.
9: Wenzel RR, Littke T, Kuranoff S, Jürgens C, Bruck H, Ritz E, Philipp T, Mitchell A; SPP301 (Avosentan) Endothelin Antagonist Evaluation in Diabetic Nephropathy Study Investigators. Avosentan reduces albumin excretion in diabetics with macroalbuminuria. J Am Soc Nephrol. 2009 Mar;20(3):655-64. doi: 10.1681/ASN.2008050482. Epub 2009 Jan 14. PubMed PMID: 19144760; PubMed Central PMCID: PMC2653691.
10: Dieterle W, Hengelage T. Influence of food intake on the pharmacokinetics of avosentan in man. Int J Clin Pharmacol Ther. 2008 Sep;46(9):453-8. PubMed PMID: 18793575.
11: Dieterle W, Mann J. Influence of avosentan (SPP3OI) on the pharmacokinetics of a second generation oral contraceptive containing ethinylestradiol and levonorgestrel in healthy female volunteers. Int J Clin Pharmacol Ther. 2006 Dec;44(12):668-74. PubMed PMID: 17190377.

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